4-(4-Bromophenylazo)phenol
Overview
Description
4-(4-Bromophenylazo)phenol is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of azobenzene, where one of the phenyl rings is substituted with a bromine atom and a hydroxyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenylazo)phenol can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 4-bromophenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenylazo)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydrazo compounds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to nitrate the compound, forming nitro derivatives.
Oxidation: Potassium permanganate or chromium trioxide can oxidize the compound to quinones.
Major Products Formed
Nitration: 2-nitro-4-(4-bromophenylazo)phenol and 4-nitro-4-(4-bromophenylazo)phenol.
Oxidation: Quinone derivatives.
Reduction: Hydrazo derivatives.
Scientific Research Applications
4-(4-Bromophenylazo)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other azo compounds.
Biology: Employed in the study of enzyme kinetics and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenylazo)phenol involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization is exploited in various applications, such as molecular switches and light-responsive materials .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of 4-(4-Bromophenylazo)phenol, lacking the bromine and hydroxyl substituents.
4-(Phenylazo)phenol: Similar structure but without the bromine atom.
4-Bromoazobenzene: Lacks the hydroxyl group but contains the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups also imparts distinct photophysical properties, making it valuable in applications requiring light sensitivity .
Properties
IUPAC Name |
4-[(4-bromophenyl)diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBZABRSUREBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952696 | |
Record name | 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3035-94-7 | |
Record name | 4-[2-(4-Bromophenyl)diazenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3035-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, p-((p-bromophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003035947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromophenylazo)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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